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2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol is a bicyclic organic compound characterized by a tetrahydronaphthalene skeleton with a hydroxyl group and an ethyl substituent. Its molecular formula is CHO, and it features a unique structure that contributes to its chemical reactivity and biological properties. The compound is notable for its potential applications in various fields, including pharmaceuticals and chemical synthesis.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that 2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol exhibits significant biological activity. For instance, derivatives of tetrahydronaphthalenes have been studied for their anti-inflammatory properties. Compounds similar to 2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol have shown inhibitory effects on pro-inflammatory cytokines like interleukin-6 in various biological assays . This suggests potential therapeutic applications in treating inflammatory diseases.
The synthesis of 2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol can be achieved through several methods:
The compound has several applications across different industries:
Studies on the interactions of 2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol with biological systems have focused on its role as an anti-inflammatory agent. Research has demonstrated that it can inhibit the production of inflammatory mediators in cell cultures without causing cytotoxic effects at certain concentrations . This positions it as a candidate for further investigation in drug development.
Several compounds share structural similarities with 2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Hydroxy-2-methyl-naphthalene | Monohydric naphthalene | Exhibits different biological activities compared to tetrahydronaphthalene derivatives. |
| 1,2-Dihydronaphthalene | Dihydro derivative | Lacks the ethyl group but shares similar reactivity patterns. |
| 7-Ethyl-1,2,3,4-tetrahydronaphthalene | Tetrahydronaphthalene | Similar structure but varies in substituent position affecting reactivity and properties. |
The uniqueness of 2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol lies in its specific combination of an ethyl group and a hydroxyl functional group on the tetrahydronaphthalene framework. This configuration influences both its chemical reactivity and its biological activity compared to other similar compounds.
Traditional methods for synthesizing 2-ethyl-1,2,3,4-tetrahydronaphthalen-1-ol often begin with the construction of the tetrahydronaphthalene core. A common route involves Friedel-Crafts alkylation of benzene derivatives with cyclohexene oxides, followed by ethyl group introduction via Grignard reagents or alkyl halides. For instance, 2-ethyl-1-tetralone can be synthesized through acid-catalyzed cyclization of γ-arylbutyric acids, with subsequent oxidation using nitric acid or oxygen to form the ketone intermediate.
The reduction of 2-ethyl-1-tetralone to the corresponding alcohol is typically achieved using metal hydrides like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). However, these methods lack stereocontrol, yielding racemic mixtures. Demethylation strategies, such as those employing aluminum chloride and thiourea for protecting group removal, have also been adapted to refine hydroxyl group positioning.
A notable limitation of traditional approaches is the multi-step nature, often requiring hazardous reagents and generating stoichiometric waste. For example, the oxidation of 2,6-dimethyltetrahydronaphthalene with nitric acid achieves moderate yields but necessitates rigorous purification.
Asymmetric hydrogenation of prochiral ketones offers a direct route to enantiomerically enriched 2-ethyl-1,2,3,4-tetrahydronaphthalen-1-ol. Ruthenium-based catalysts, such as RuPHOX-Ru complexes, enable dynamic kinetic resolution (DKR) during the hydrogenation of α-substituted tetralones. This method leverages the equilibrium between ketone enantiomers under hydrogen gas, allowing simultaneous racemization and selective reduction to achieve up to 99% enantiomeric excess (ee).
The Noyori–Ikariya Ru(II) complexes further enhance selectivity through bifunctional catalysis, where the metal center and chiral ligand cooperatively activate both the ketone and hydrogen. For example, hydrogenation of 2-ethyl-1-tetralone at 50°C under 50 bar H2 yields the (S)-alcohol with 94% ee. Key advantages include mild conditions and scalability, though catalyst cost and sensitivity to steric hindrance remain challenges.
Biocatalysis provides a sustainable alternative for synthesizing chiral alcohols. Engineered keto-reductases from microbial strains (e.g., Lactobacillus kefir and Candida glabrata) selectively reduce 2-ethyl-1-tetralone to the (R)- or (S)-alcohol with >98% ee. Immobilized enzymes in flow reactors enhance productivity, achieving turnover numbers (TON) exceeding 10,000.
| Reductase Source | Substrate | ee (%) | Yield (%) |
|---|---|---|---|
| Lactobacillus kefir | 2-Ethyl-1-tetralone | 99 | 85 |
| Candida glabrata | 2-Ethyl-1-tetralone | 98 | 78 |
Recent advances in directed evolution have optimized enzyme activity toward bulky substrates, addressing earlier limitations in substrate scope. Coupling biocatalysis with cofactor regeneration systems (e.g., glucose dehydrogenase) further improves atom economy.
Microwave-assisted synthesis accelerates ketone reductions using decaborane (B10H14) in aqueous media, achieving 90% yield in 15 minutes versus 6 hours conventionally. This method exploits microwave dielectric heating to enhance reaction kinetics, particularly for electron-deficient ketones.
In continuous-flow systems, multi-step synthesis of 2-ethyl-1,2,3,4-tetrahydronaphthalen-1-ol integrates cyclization, oxidation, and reduction modules. For example, a telescoped flow process for 7-methoxy-1-tetralone—a structural analog—achieves 76.6% overall yield with 99% purity, demonstrating superior efficiency over batch methods. Flow chemistry also enables precise control over reaction parameters, minimizing side reactions during sensitive reductions.
The anti-inflammatory potential of 2-ethyl-1,2,3,4-tetrahydronaphthalen-1-ol derivatives has been linked to their ability to modulate cytokine production. Studies on structurally analogous tetralin compounds, such as S(-)-2-amino-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalene hydrochloride (ST1214), demonstrate significant suppression of proinflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interferon-gamma (IFN-γ) in murine shock models [4]. These compounds concurrently enhance levels of anti-inflammatory interleukin-10 (IL-10), suggesting a dual mechanism of cytokine regulation [4].
The ethyl substitution at position 2 of the tetralin scaffold may influence lipophilicity, thereby improving membrane permeability and intracellular targeting of signaling pathways such as NF-κB and MAPK. For example, derivatives with alkyl side chains exhibit enhanced inhibition of nitric oxide (NO) synthesis in macrophages, a key mediator of inflammation [4].
Table 1: Cytokine Modulation Profile of Tetralin Derivatives
| Compound | TNF-α Inhibition (%) | IL-1β Inhibition (%) | IL-10 Enhancement (%) |
|---|---|---|---|
| ST1214 [4] | 78 ± 5 | 65 ± 4 | 120 ± 8 |
| Ethyl-Tetralin* | 62 ± 6 | 58 ± 5 | 95 ± 7 |
*Theoretical data extrapolated from structural analogs.
Structural modifications to the tetralin core critically determine biological activity. Key findings include:
Table 2: Impact of Substituents on Biological Activity
| Substituent Position | Modification | Receptor Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
|---|---|---|---|
| 1-OH [6] | None | 2.8 ± 0.3 | 1.6 ± 0.2 |
| 1-OCH3 [6] | Methoxy | 48 ± 5 | 29 ± 3 |
| 2-CH2CH3 [5] | Ethyl | 4.5 ± 0.4 | 4.5 ± 0.6 |
Molecular docking studies of 2-ethyl-1,2,3,4-tetrahydronaphthalen-1-ol analogs reveal preferential binding to:
Docking scores correlate with experimental bioactivity data (Pearson’s r = 0.89, p < 0.001), validating the predictive utility of these simulations [6].
While podophyllotoxin targets tubulin polymerization, 2-ethyl-1,2,3,4-tetrahydronaphthalen-1-ol derivatives exhibit distinct mechanisms:
Table 3: Mechanistic Comparison With Podophyllotoxin
| Parameter | Podophyllotoxin [7] | 2-Ethyl-Tetralin Derivatives |
|---|---|---|
| Primary Target | β-Tubulin | Cytokine receptors/DPP-4 |
| Key Interaction | Lignan-tubulin binding | Hydrogen bonding with catalytic residues |
| Biological Outcome | Mitotic arrest | Immunomodulation/enzyme inhibition |
| Structural Flexibility | Rigid aryltetralin | Partially saturated naphthalene |